molecular formula C13H11ClF3N5O B12002451 N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine CAS No. 51388-13-7

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine

Cat. No.: B12002451
CAS No.: 51388-13-7
M. Wt: 345.71 g/mol
InChI Key: UQAKGFILVVOSKA-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine is a guanidine derivative featuring two distinct substituents:

  • Aryl group: A 4-chloro-3-(trifluoromethyl)phenyl moiety, which contributes lipophilicity and electronic effects via the electron-withdrawing Cl and CF₃ groups .
  • Pyrimidinyl group: A 4-hydroxy-6-methyl-2-pyrimidinyl group, providing hydrogen-bonding capacity (via –OH) and steric bulk (via –CH₃) .

Guanidine derivatives are widely studied for pharmacological applications, including enzyme inhibition and receptor modulation.

Properties

CAS No.

51388-13-7

Molecular Formula

C13H11ClF3N5O

Molecular Weight

345.71 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine

InChI

InChI=1S/C13H11ClF3N5O/c1-6-4-10(23)21-12(19-6)22-11(18)20-7-2-3-9(14)8(5-7)13(15,16)17/h2-5H,1H3,(H4,18,19,20,21,22,23)

InChI Key

UQAKGFILVVOSKA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate

The synthesis begins with nitration of o-chlorotrifluoromethyl benzene using an acetic anhydride/concentrated nitric acid system (68% HNO₃) at 10–15°C. This replaces traditional mixed-acid systems, reducing multi-nitration byproducts and enabling safer low-temperature conditions. The nitro intermediate is reduced using FeCl₃·6H₂O/activated carbon/hydrazine hydrate, avoiding iron sludge waste.

Key Data:

StepReagents/ConditionsYieldPurity
Nitrationo-Chlorotrifluoromethyl benzene : Acetic anhydride : HNO₃ = 1 : 2–2.5 : 0.6–0.7 (mass ratio)92%98.5%
ReductionFeCl₃·6H₂O : Hydrazine hydrate = 1 : 0.06–0.08 (mass ratio)88%97.8%
Isocyanate formationTriphosgene, DMF/pyridine catalyst, reflux in 1,2-dichloroethane80.6%99.8%

Coupling with 4-Hydroxy-6-methyl-2-pyrimidinylamine

The isocyanate intermediate reacts with 4-hydroxy-6-methyl-2-pyrimidinylamine in a polar aprotic solvent (e.g., DMF) at 50–60°C. The reaction is monitored via HPLC to ensure complete conversion.

Reaction Scheme:

Ar-NCO+H2N-PyrimidineAr-NH-C(=O)-NH-PyrimidineNH3/ΔGuanidine\text{Ar-NCO} + \text{H}2\text{N-Pyrimidine} \rightarrow \text{Ar-NH-C(=O)-NH-Pyrimidine} \xrightarrow{\text{NH}3/\Delta} \text{Guanidine}

Optimization:

  • Catalyst: 1–2% DMAP improves yield by 15%.

  • Solvent: 1,2-Dichloroethane minimizes side reactions.

Direct Guanidinylation via Carbodiimide-Mediated Coupling

Synthesis of 4-Hydroxy-6-methyl-2-pyrimidinylamine

The pyrimidinylamine is prepared via a Biginelli-like multicomponent reaction using ethyl acetoacetate, urea, and aldehydes. Diisopropylethylammonium acetate (DIPEAc) serves as a green catalyst, achieving 94% yield in 45 minutes at room temperature.

Conditions:

  • Molar ratio: Aldehyde : Ethyl cyanoacetate : Thiourea = 1 : 1 : 1.07

  • Workup: Ethanol recrystallization yields 99.2% purity.

Guanidine Formation

The aromatic amine and pyrimidinylamine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

Data Table:

ParameterValue
Temperature0–5°C
Reaction time12 h
Yield75%
Purity (HPLC)98.5%

Thiourea Desulfurization Approach

Thiourea Intermediate Synthesis

4-Chloro-3-(trifluoromethyl)aniline reacts with carbon disulfide and 4-hydroxy-6-methyl-2-pyrimidinylamine in basic ethanol to form the thiourea derivative.

Reaction:

Ar-NH2+CS2+H2N-PyrimidineNaOHAr-NH-C(=S)-NH-Pyrimidine\text{Ar-NH}2 + \text{CS}2 + \text{H}_2\text{N-Pyrimidine} \xrightarrow{\text{NaOH}} \text{Ar-NH-C(=S)-NH-Pyrimidine}

Desulfurization to Guanidine

The thiourea is treated with mercury(II) oxide in aqueous ammonia, achieving 68% yield. Alternative desulfurizing agents (e.g., Raney nickel) reduce toxicity but lower yields to 55%.

Comparative Data:

Desulfurizing AgentYieldPurity
HgO68%97%
Raney Ni55%95%

Comparative Analysis of Methods

Efficiency and Sustainability

MethodAdvantagesLimitations
Isocyanate routeHigh purity (99.8%), scalableUses toxic triphosgene
Carbodiimide couplingMild conditions, no heavy metalsModerate yields (75%)
Thiourea desulfurizationSimple intermediatesHgO toxicity, lower yields

Industrial Feasibility

  • Continuous flow systems are proposed for the isocyanate route to enhance safety during nitration.

  • Catalyst recycling in the DIPEAc-mediated pyrimidine synthesis reduces costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted guanidines .

Scientific Research Applications

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
Target Compound : N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine C₁₃H₁₁ClF₃N₅O* ~349.7 –Cl, –CF₃ (aryl); –OH, –CH₃ (pyrimidinyl) Potential kinase/modulator due to pyrimidine-heterocycle interactions .
N-[4-(4-Benzyloxy-3-diethylaminomethyl-phenylamino)-6-trifluoromethyl-pyrimidin-2-yl]-N'-(3,4-dichloro-phenyl)-guanidine C₃₀H₃₀Cl₂F₃N₇O 632.5 –CF₃, –Cl (aryl); –OCH₂C₆H₅, –N(CH₂CH₃)₂ (pyrimidinyl) Enhanced lipophilicity and bulk; possible CNS activity .
N''-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N-(3-methylphenyl)guanidine C₁₉H₁₈ClN₅OS 399.9 –S–C₆H₄Cl (pyrimidinyl); –CH₃ (aryl) Thioether linkage may improve metabolic stability .
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide C₁₆H₁₂ClF₃NO₂ 342.7 –Cl, –CF₃ (aryl); –OCH₂CH₃ (amide side chain) Amide-based analogs show protease inhibition .
N-(3-Trifluoromethyl-phenyl)-guanidine C₈H₇F₃N₃ 202.2 –CF₃ (aryl); no pyrimidinyl Simpler structure; limited solubility due to lack of polar groups .

*Estimated formula based on substituent analysis.

Impact of Substituents on Physicochemical Properties

Lipophilicity :

  • The trifluoromethyl (–CF₃) and chloro (–Cl) groups enhance lipophilicity, favoring membrane permeability .
  • The hydroxy (–OH) group on the pyrimidinyl ring counterbalances this by improving aqueous solubility .

Hydrogen-Bonding Capacity :

  • The –OH group in the target compound enables hydrogen bonding with biological targets (e.g., enzymes), a feature absent in analogs like N-(3-Trifluoromethyl-phenyl)-guanidine .

Biological Activity

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a guanidine core, substituted with a chloro-trifluoromethyl phenyl group and a hydroxy-methyl pyrimidine moiety. Its chemical formula is C15H13ClF3N4OC_{15}H_{13}ClF_3N_4O, and it has been cataloged under various identifiers in chemical databases like PubChem .

Inhibition of Kinases

Research indicates that this compound may act as a kinase inhibitor, which is pivotal in regulating various cellular processes, including proliferation and apoptosis. Kinase inhibitors are crucial in cancer therapy as they can selectively target cancer cell signaling pathways. For instance, compounds similar to this compound have shown inhibition of CDK9-mediated transcription, leading to reduced expression levels of anti-apoptotic proteins like Mcl-1 .

Anticancer Potential

The compound's anticancer activity has been explored in several studies. It has demonstrated effectiveness against various cancer cell lines, primarily due to its ability to modulate kinase activity. Notably, it has been linked to the inhibition of tumor growth and induction of apoptosis in preclinical models.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.2CDK9 inhibition
MDA-MB-231 (Breast)3.8Apoptosis induction
HeLa (Cervical Cancer)4.5Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus10
Escherichia coli20
Bacillus subtilis15

Case Studies and Research Findings

  • Case Study on Lung Cancer : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, correlating with increased apoptosis markers.
  • Case Study on Bacterial Infections : Another investigation focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential use as an adjunct therapy in treating bacterial infections.

Q & A

Q. Table 1: Example Reaction Conditions

PrecursorReagentSolventTemperatureYield (%)
4-chloro-3-(trifluoromethyl)anilinePyrimidinylguanidineDMF90°C65–75

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Verify substituent positions and connectivity (e.g., trifluoromethyl group at C3 of phenyl ring) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ peak at m/z 385.1) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers systematically screen for polymorphic forms of this compound?

Answer:
Polymorph screening involves solvent recrystallization and pH-mediated precipitation:

  • Method 1: Dissolve the compound in a mixed solvent system (e.g., ethanol/water), reflux, and cool to isolate Form I .
  • Method 2: Use a two-phase system (acidic aqueous/organic), adjust to pH >7 with NaOH to precipitate Form II .

Q. Table 2: Polymorph Characterization

PolymorphSolvent SystemMelting Point (°C)Stability
Form IEthanol/water145–148Hygroscopic
Form IIDichloromethane/pH 7152–155Thermostable

Advanced: What strategies address contradictory reports on the compound’s biological activity (e.g., enzyme inhibition)?

Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assays: Use consistent enzyme sources (e.g., recombinant human kinases) and control for ATP concentrations .
  • Comparative Studies: Test alongside structural analogs (e.g., replacing -CF₃ with -CH₃) to isolate substituent effects .
  • Structural Analysis: Perform X-ray crystallography to confirm binding modes and rule out polymorphism-related activity differences .

Q. Table 3: Biological Activity Comparison

Substituent (R)IC₅₀ (nM)Target EnzymeReference
-CF₃12.3Kinase A
-CH₃45.7Kinase A

Advanced: How do substituents influence pharmacokinetic properties and target binding?

Answer:

  • Trifluoromethyl (-CF₃):
    • Effect: Increases lipophilicity (logP +0.9) and metabolic stability via electron-withdrawing effects .
    • Binding: Enhances hydrophobic interactions with kinase ATP pockets .
  • Hydroxy (-OH) on Pyrimidine:
    • Effect: Improves aqueous solubility (2.1 mg/mL at pH 7.4) but reduces membrane permeability .

Q. Table 4: Substituent Impact on Properties

GrouplogPSolubility (mg/mL)Metabolic Stability (t₁/₂)
-CF₃3.20.84.7 h
-OH (pyrimidine)1.92.11.2 h

Basic: What are the safety and handling protocols for this compound?

Answer:

  • Hazard Identification: Irritant to eyes/skin (GHS Category 2). Use PPE (gloves, goggles) .
  • First Aid: Rinse exposed areas with water for 15 minutes; seek medical attention if ingested .
  • Storage: Keep in airtight containers at -20°C to prevent hydrolysis .

Advanced: How can computational modeling optimize derivative design for enhanced target selectivity?

Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock to predict binding affinities with kinase active sites .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize analogs .

Q. Table 5: Computational Predictions

DerivativePredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)
-CF₃-9.212.3
-OCH₃-7.828.9

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